molecular formula C18H21F2N3O2S B2851567 2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034286-65-0

2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2851567
CAS No.: 2034286-65-0
M. Wt: 381.44
InChI Key: OLUZYIPQJQTFEK-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of 2-methylpyridine with a suitable piperidine derivative under controlled conditions.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated benzene ring is introduced through a nucleophilic aromatic substitution reaction, where fluorine atoms are strategically placed on the benzene ring.

    Sulfonamide Formation: The final step involves the reaction of the piperidine intermediate with the fluorinated benzene sulfonyl chloride to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in the study of biological pathways and mechanisms, helping to elucidate the role of specific molecular interactions in disease processes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: A simpler analog lacking the piperidine and pyridine moieties.

    N-(4-piperidinylmethyl)benzenesulfonamide: Similar structure but without the fluorine atoms and pyridine ring.

Uniqueness

2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of fluorinated aromatic rings and a piperidine-pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2S/c1-13-11-15(5-8-21-13)23-9-6-14(7-10-23)12-22-26(24,25)18-16(19)3-2-4-17(18)20/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUZYIPQJQTFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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